molecular formula C11H12N2O4S B14378353 Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 89860-81-1

Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B14378353
CAS No.: 89860-81-1
M. Wt: 268.29 g/mol
InChI Key: ZKFOLZBAFLSDMH-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with thiazolidine-4-carboxylic acid methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiazolidine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-nitrophenyl)acrylate: Similar in structure but lacks the thiazolidine ring.

    2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the thiazolidine and carboxylate ester groups.

Uniqueness

Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the thiazolidine ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89860-81-1

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H12N2O4S/c1-17-11(14)10-6-18-7-12(10)8-4-2-3-5-9(8)13(15)16/h2-5,10H,6-7H2,1H3

InChI Key

ZKFOLZBAFLSDMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSCN1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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